REACTION_CXSMILES
|
CC(O)(C)C.[CH:6]1([CH:9]=[O:10])[CH2:8][CH2:7]1.[N+:11]([CH3:14])([O-:13])=[O:12].CC([O-])(C)C.[K+]>C1COCC1.[NH4+].[Cl-]>[CH:6]1([CH:9]([OH:10])[CH2:14][N+:11]([O-:13])=[O:12])[CH2:8][CH2:7]1 |f:3.4,6.7|
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)C=O
|
Name
|
|
Quantity
|
1.18 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added slowly
|
Type
|
ADDITION
|
Details
|
During the addition a white solid
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
TEMPERATURE
|
Details
|
to warm as the bath
|
Type
|
TEMPERATURE
|
Details
|
warmed to rt overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated (
|
Type
|
TEMPERATURE
|
Details
|
no heat)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(C[N+](=O)[O-])O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |